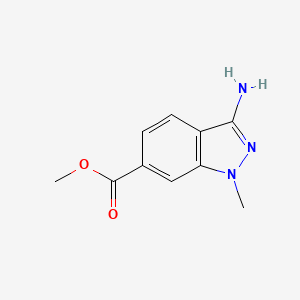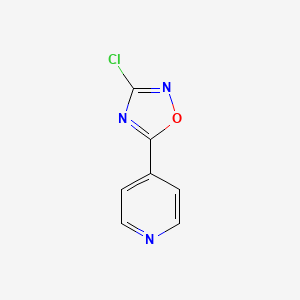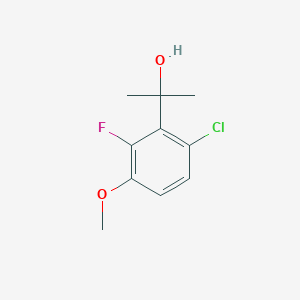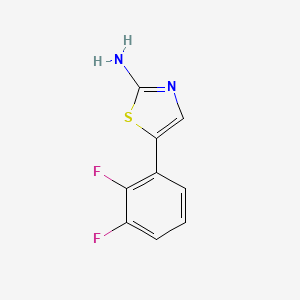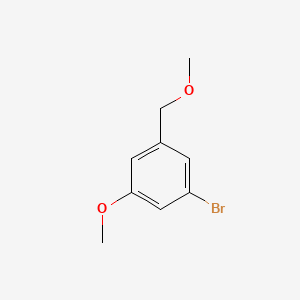
1-Bromo-3-methoxy-5-(methoxymethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-methoxy-5-(methoxymethyl)benzene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a methoxymethyl group. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-3-methoxy-5-(methoxymethyl)benzene can be synthesized through several methods. One common method involves the bromination of 3-methoxy-5-(methoxymethyl)benzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-methoxy-5-(methoxymethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The methoxy and methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxy groups to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 3-methoxy-5-(methoxymethyl)phenol or 3-methoxy-5-(methoxymethyl)aniline.
Oxidation: Formation of 3-methoxy-5-(methoxymethyl)benzaldehyde or 3-methoxy-5-(methoxymethyl)benzoic acid.
Reduction: Formation of 3-methoxy-5-(methoxymethyl)benzene or 3-hydroxy-5-(methoxymethyl)benzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-methoxy-5-(methoxymethyl)benzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-methoxy-5-(methoxymethyl)benzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the methoxy and methoxymethyl groups are converted to more oxidized functional groups through the transfer of electrons. In reduction reactions, the compound gains electrons, leading to the removal of the bromine atom or the conversion of methoxy groups to hydroxyl groups.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-methoxy-5-(methoxymethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-3-methoxybenzene: Lacks the methoxymethyl group, making it less reactive in certain nucleophilic substitution reactions.
1-Bromo-3-(methoxymethyl)benzene: Lacks the methoxy group, affecting its reactivity in oxidation and reduction reactions.
3-Bromoanisole: Lacks both the methoxy and methoxymethyl groups, making it less versatile in chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
2734772-48-4 |
|---|---|
Molekularformel |
C9H11BrO2 |
Molekulargewicht |
231.09 g/mol |
IUPAC-Name |
1-bromo-3-methoxy-5-(methoxymethyl)benzene |
InChI |
InChI=1S/C9H11BrO2/c1-11-6-7-3-8(10)5-9(4-7)12-2/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
LEZIYMUYNSUDRQ-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC(=CC(=C1)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


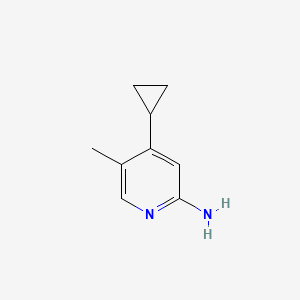
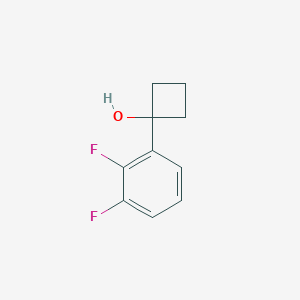
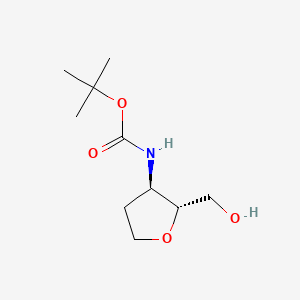


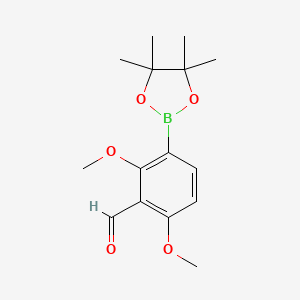

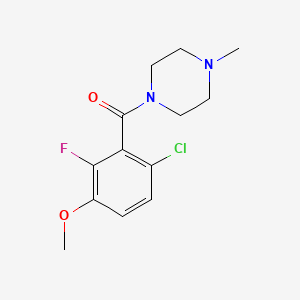
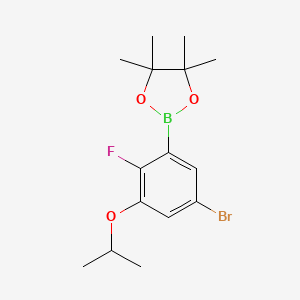
![Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate](/img/structure/B14027609.png)
